10,12-Octadecadienoic acid

Beschreibung

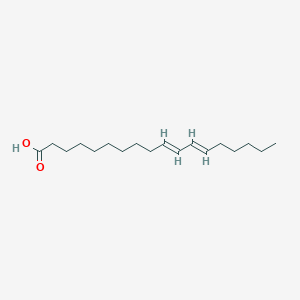

Structure

3D Structure

Eigenschaften

IUPAC Name |

(10E,12E)-octadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-BLHCBFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282338 | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-36-2 | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 10,12-Octadecadienoic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Octadecadienoic acid, a conjugated linoleic acid (CLA) isomer, has garnered significant interest within the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the natural plant-based sources of this specific fatty acid. It consolidates available quantitative data, details relevant experimental protocols for extraction and analysis, and illustrates the key biosynthetic pathway involved in its formation in plants. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and natural origins of this compound.

Introduction

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid characterized by conjugated double bonds. Among these, the this compound isomer is of particular interest for its potential physiological effects. While much of the research on CLAs has focused on their presence in animal products, there is a growing body of evidence identifying their natural occurrence in the plant kingdom. Understanding the plant sources of this compound is crucial for its sustainable sourcing and for exploring its full therapeutic potential. This guide aims to provide a detailed technical overview of the current knowledge on this subject.

Plant Sources and Quantitative Data

The occurrence of this compound in the plant kingdom is not widespread, with specific isomers being found in the seed oils of a select number of plant species. The following table summarizes the available quantitative data for this compound and related conjugated fatty acids in various plant sources. It is important to note that the concentration of these fatty acids can vary depending on the plant variety, growing conditions, and extraction methods.

| Plant Species | Common Name | Family | Fatty Acid | Isomer | Concentration (% of total fatty acids) | Reference |

| Chilopsis linearis | Desert Willow | Bignoniaceae | This compound | 10E,12E | Not explicitly quantified, but identified as a component. | [1] |

| Chrysobalanus icaco | Cocoplum | Chrysobalanaceae | Conjugated octadecadienoic acid | Not specified | ~0.1 | [2] |

| Calendula officinalis | Pot Marigold | Asteraceae | Calendic acid | 8E,10E,12Z-Octadecatrienoic acid | 38.9 - 62.8 | [3] |

| Momordica charantia | Bitter Gourd | Cucurbitaceae | α-Eleostearic acid | 9Z,11E,13E-Octadecatrienoic acid | 56 - 62 | [4] |

Biosynthesis in Plants: The Lipoxygenase Pathway

The biosynthesis of this compound and other conjugated fatty acids in plants is primarily initiated by the lipoxygenase (LOX) pathway. This pathway involves the oxidation of polyunsaturated fatty acids, such as linoleic acid. Specifically, the 9-LOX enzyme catalyzes the introduction of a hydroperoxy group at the 9th carbon of linoleic acid, leading to the formation of 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPODE), a direct precursor. This hydroperoxide can then be further metabolized to various oxylipins, including the corresponding keto- or hydroxy-derivatives, or potentially reduced to the conjugated dienoic acid.[5]

Biosynthesis of this compound via the 9-Lipoxygenase Pathway.

Experimental Protocols

The accurate quantification and identification of this compound in plant materials require robust experimental protocols. The following sections detail standardized methodologies for lipid extraction, fatty acid derivatization, and analysis.

Lipid Extraction: Soxhlet Method

Soxhlet extraction is a classical and exhaustive method for extracting lipids from solid plant materials.

Materials:

-

Dried and finely ground plant seed material

-

Soxhlet extractor apparatus (including reflux condenser, thimble holder, and boiling flask)

-

Cellulose (B213188) extraction thimble

-

Heating mantle

-

n-Hexane (or petroleum ether)

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 5-10 g of the dried, ground plant material and place it into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the boiling flask to about two-thirds of its volume with n-hexane.

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

Heat the solvent in the boiling flask using a heating mantle to a temperature that allows for gentle reflux.

-

Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the sample, extracting the lipids.

-

After extraction, allow the apparatus to cool.

-

Remove the boiling flask and concentrate the extract by evaporating the solvent using a rotary evaporator.

-

The resulting crude oil is then ready for further analysis.

Workflow for Lipid Extraction using the Soxhlet Method.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, the fatty acids in the extracted oil must be converted to their corresponding methyl esters (FAMEs). Base-catalyzed transesterification is recommended to avoid isomerization of conjugated double bonds.

Materials:

-

Crude lipid extract

-

Toluene (B28343), anhydrous

-

0.5 M Sodium methoxide (B1231860) in anhydrous methanol

-

Glacial acetic acid

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve up to 50 mg of the crude lipid extract in 1 mL of dry toluene in a test tube.

-

Add 2 mL of 0.5 M sodium methoxide in methanol.

-

Incubate the mixture at 50°C for 10 minutes.

-

Stop the reaction by adding 0.1 mL of glacial acetic acid.

-

Add 5 mL of water and extract the FAMEs by adding 5 mL of n-hexane and vortexing.

-

Allow the layers to separate and carefully transfer the upper hexane (B92381) layer to a clean tube.

-

Repeat the hexane extraction.

-

Combine the hexane extracts and dry over anhydrous sodium sulfate.

-

Filter or centrifuge to remove the sodium sulfate.

-

The resulting FAME solution is ready for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm)

-

Autosampler

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 min

-

Ramp to 240°C at 4°C/min

-

Hold at 240°C for 20 min

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 100:1

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization Energy: 70 eV

-

Mass Scan Range: m/z 50-550

Quantification: Identification of FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak area of the target compound with the peak area of an internal standard.

General Workflow for the Analysis of FAMEs by GC-MS.

Conclusion

While this compound is not as ubiquitously distributed in the plant kingdom as other fatty acids, this guide has highlighted its presence in specific plant species, notably Chilopsis linearis and potentially in Chrysobalanus icaco. The biosynthesis of this conjugated fatty acid is intricately linked to the lipoxygenase pathway, a key metabolic route in plant physiology. The provided experimental protocols for extraction and analysis offer a robust framework for researchers to accurately identify and quantify this compound in various plant matrices. Further research is warranted to screen a wider range of plant species for the presence of this compound and to fully elucidate the enzymatic steps and regulatory mechanisms governing its biosynthesis. Such knowledge will be invaluable for the development of natural sources for this promising bioactive compound for applications in the pharmaceutical and nutraceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy Calendic acid (EVT-1569987) | 5204-87-5 [evitachem.com]

- 4. Transcriptome analysis of five different tissues of bitter gourd (Momordica charantia L.) fruit identifies full-length genes involved in seed oil biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 10,12-Octadecadienoic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the geometric isomers of 10,12-octadecadienoic acid, a key member of the conjugated linoleic acid (CLA) family. This document synthesizes critical data from various sources, details the experimental methodologies used for their determination, and illustrates relevant biological and analytical pathways.

Introduction to this compound Isomers

This compound is a polyunsaturated omega-6 fatty acid and a positional isomer of linoleic acid.[1][2] Its two double bonds at the 10th and 12th carbon positions are conjugated, meaning they are separated by a single bond. This conjugation gives rise to distinct geometric isomers—cis (Z) and trans (E)—which exhibit unique physical, chemical, and biological properties. The most studied isomers are (10E, 12Z)-octadecadienoic acid and (10E, 12E)-octadecadienoic acid. These isomers have garnered significant scientific interest for their roles in various biological processes, including the regulation of lipid metabolism and inflammation.[3][4][5] Understanding their physicochemical properties is crucial for research into their therapeutic potential and for the development of analytical methods for their detection and quantification.

Quantitative Physicochemical Data

The distinct spatial arrangement of the double bonds in each isomer directly influences its physical properties, such as melting point and solubility. The following tables summarize key quantitative data for prominent isomers of this compound.

Table 1: General and Computed Properties of this compound Isomers

| Property | (10E, 12Z)-Isomer | (10E, 12E)-Isomer | General (Unspecified Isomer) | Reference |

| Molecular Formula | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ | |

| Molecular Weight | 280.45 g/mol | 280.45 g/mol | 280.45 g/mol | |

| Exact Mass | 280.24023 Da | 280.24023 Da | 280.24023 Da | |

| XLogP3 | 7.1 | 7.1 | 7.1 | |

| PSA (Polar Surface Area) | 37.30 Ų | 37.30 Ų | 37.30 Ų |

Table 2: Physical and Spectral Properties of this compound Isomers

| Property | (10E, 12Z)-Isomer | (10E, 12E)-Isomer | Other Isomers/Mixtures | Reference |

| Physical State | Liquid | Solid | - | |

| Melting Point | Not specified (Liquid at room temp) | Not specified | General principle: trans isomers have higher melting points than cis isomers due to better molecular packing. | |

| Boiling Point | - | - | 229-230 °C (at 16 mmHg) for (9Z,12Z)-isomer | |

| Solubility | ≥ 2.5 mg/mL in 10% DMSO/90% corn oil; Soluble in ethanol, DMSO | Not specified | Sparingly soluble in aqueous buffers. Solubility in PBS (pH 7.2) is approx. 100 µg/mL for 9Z,11E-CLA. | |

| UV/Vis (λmax) | - | - | 233-234 nm (characteristic of conjugated dienes) |

Experimental Protocols & Methodologies

The accurate determination of the physicochemical properties of this compound isomers relies on a suite of sophisticated analytical techniques.

Separation and Quantification

High-Performance Liquid Chromatography (HPLC): Silver ion HPLC (Ag+-HPLC) is a powerful method for separating CLA isomers. The protocol typically involves:

-

Sample Preparation: Biological samples (e.g., tissues, milk) are often hydrolyzed using a base (like 2M NaOH), followed by acidification (e.g., 4M HCl) to free the fatty acids. The free isomers are then extracted with an organic solvent such as dichloromethane.

-

Chromatographic System: Two silver ion-exchange columns (e.g., ChromSpher 5 µm Lipids) are often used in series to achieve sufficient resolution.

-

Mobile Phase: An optimized mobile phase, such as a mixture of n-hexane with small percentages of acetic acid and acetonitrile, is used for isocratic elution.

-

Detection: A photodiode array (PDA) detector is set to the characteristic maximum absorbance of conjugated dienes (~234 nm) for quantification.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for unambiguously determining the position and geometry (cis/trans) of the double bonds.

-

¹H NMR (Proton NMR): The chemical shifts of olefinic protons in the conjugated system are key. Protons on the "inner" carbons of the conjugated system (e.g., H11, H12) are typically deshielded and appear further downfield (higher ppm) compared to the "outer" protons (e.g., H10, H13). Allylic protons adjacent to the conjugated system also show characteristic shifts around 2.0-2.2 ppm.

-

¹³C NMR (Carbon NMR): This technique provides detailed information about the carbon skeleton. The chemical shifts of the sp² hybridized carbons in the double bonds are diagnostic for identifying the conjugated system.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify fatty acids after they are converted to more volatile derivatives, typically fatty acid methyl esters (FAMEs).

-

Derivatization: The fatty acid is esterified, for example, by refluxing with methanolic sodium hydroxide (B78521) followed by methanolic boron trifluoride.

-

GC Separation: A capillary column with a polar stationary phase (e.g., BPX70) is used to separate the FAMEs based on their boiling points and polarity.

-

MS Detection: As the FAMEs elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is the standard method for determining the melting points and other thermal transitions of fatty acids.

-

Procedure: A small, precisely weighed sample is placed in a pan and heated at a controlled rate alongside an empty reference pan. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.

-

Data Analysis: A phase transition, such as melting, results in an endothermic peak on the DSC thermogram. The peak temperature (Tpeak) is typically reported as the melting point.

Visualization of Workflows and Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, separation, and characterization of this compound isomers from a biological matrix.

Caption: General experimental workflow for the analysis of this compound isomers.

Biological Signaling Pathway

The (10E, 12Z) isomer of this compound is an active ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

Caption: Simplified signaling pathway of t10,c12-CLA via PPARα activation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Showing Compound 10E,12Z-Octadecadienoic acid (FDB023610) - FooDB [foodb.ca]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Human Metabolome Database: Showing metabocard for (10E,12Z)-Octadecadienoic acid (HMDB0005048) [hmdb.ca]

An In-depth Technical Guide to the Biosynthesis of 10,12-Octadecadienoic Acid

Abstract: 10,12-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), has garnered significant attention for its distinct biological activities, including its role in modulating lipid metabolism and body composition. Understanding its biosynthesis is crucial for applications in human health and biotechnology. This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of trans-10, cis-12-octadecadienoic acid, focusing on the key enzyme, its characteristics, and relevant experimental protocols for its study.

Core Biosynthetic Pathway

The primary route for the biosynthesis of trans-10, cis-12-octadecadienoic acid is the direct isomerization of linoleic acid (cis-9, cis-12-octadecadienoic acid). This reaction is catalyzed by a specific linoleate (B1235992) isomerase.

1.1. Key Enzyme: Linoleate Isomerase from Propionibacterium acnes

The enzyme responsible for the specific production of trans-10, cis-12-CLA is the linoleate isomerase (E.C. 5.2.1.5) from the bacterium Propionibacterium acnes. This enzyme catalyzes the conversion of the methylene-interrupted double bond system in linoleic acid to a conjugated double bond system, yielding the trans-10, cis-12 isomer. The gene encoding this enzyme has been successfully cloned and expressed in Escherichia coli, facilitating its detailed characterization and potential for biotechnological production of this specific CLA isomer. The catalytic mechanism of the linoleate isomerase from P. acnes is a single-step process and does not require cofactors such as NADH or NADPH.

While some lactic acid bacteria and bifidobacteria produce other CLA isomers through a multi-step process involving intermediates like 10-hydroxy-cis-12-octadecenoic acid, the synthesis of trans-10, cis-12-CLA by P. acnes is a direct isomerization.

Quantitative Data

The following tables summarize the key quantitative data for the linoleate isomerase from Propionibacterium acnes that produces trans-10, cis-12-octadecadienoic acid.

Table 1: Optimal Reaction Conditions for Recombinant P. acnes Linoleate Isomerase

| Parameter | Optimal Value |

| Temperature | 37 °C |

| pH | 7.5 |

Table 2: Kinetic Parameters of Purified Recombinant P. acnes Linoleate Isomerase

| Substrate | K_m (μmol/L) | V_max (nmol/min/mg) |

| Linoleic Acid | 253.9 | 2253 |

Experimental Protocols

3.1. Protocol for Linoleate Isomerase Activity Assay (Spectrophotometric)

This protocol is adapted for the measurement of linoleate isomerase activity by monitoring the formation of the conjugated double bond system, which absorbs light at 234 nm.

Materials:

-

Purified recombinant linoleate isomerase or cell lysate containing the enzyme.

-

Linoleic acid substrate solution (e.g., 10 mg/mL in ethanol).

-

Reaction buffer: 100 mmol/L Tris-HCl, 10 mmol/L NaCl, 1 mM EDTA, pH 7.4.

-

Tween-20 (1 mmol/L).

-

UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by combining 950 µL of the reaction buffer and the linoleic acid substrate to a final concentration within the linear range of the enzyme (e.g., 71 µM to 1428 µM).

-

Add 1 mmol/L Tween-20 to the reaction mixture to enhance substrate solubility.

-

Equilibrate the mixture to 37 °C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the purified enzyme solution or cell lysate.

-

Immediately begin monitoring the increase in absorbance at 234 nm for a period of 1 to 5 minutes, taking readings at regular intervals (e.g., every 15 seconds).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity (U) can be defined as the amount of enzyme that produces 1 nmol of trans-10, cis-12-CLA per minute. The concentration of the product can be determined using a standard curve of pure trans-10, cis-12-CLA at 234 nm.

3.2. Protocol for GC-MS Analysis of this compound

This protocol outlines the general steps for the analysis of trans-10, cis-12-octadecadienoic acid from a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Lipid-containing sample (e.g., bacterial culture, tissue homogenate).

-

Solvents for lipid extraction: Hexane (B92381), isopropanol (B130326).

-

Reagents for methylation: Methanolic NaOH, Boron trifluoride (BF3) in methanol (B129727), or (trimethylsilyl)-diazomethane.

-

Internal standard (e.g., a fatty acid not present in the sample).

-

Anhydrous sodium sulfate (B86663).

-

GC-MS system with a suitable capillary column (e.g., CP-Sil 88 or BPX-70, 100 m).

Procedure:

-

Lipid Extraction: a. Homogenize the sample. b. Add a mixture of hexane and isopropanol (e.g., 3:2, v/v) to the sample. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the upper organic phase containing the lipids. e. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

-

Fatty Acid Methylation (FAMEs Preparation): a. To the extracted lipids, add methanolic NaOH and heat (e.g., 70 °C for 15 minutes) for saponification. b. Add BF3 in methanol and incubate at room temperature for 30 minutes to methylate the free fatty acids. c. Alternatively, for a milder methylation, treat the sample with (trimethylsilyl)-diazomethane. d. Add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis: a. Inject the FAMEs sample into the GC-MS. b. Use a temperature program that allows for the separation of CLA isomers. An example program could be an isothermal hold at 190 °C. c. Set the injector and detector temperatures to 250 °C. d. Use helium as the carrier gas. e. Identify the trans-10, cis-12-octadecadienoic acid methyl ester peak based on its retention time compared to a pure standard and its characteristic mass spectrum. f. Quantify the amount of the isomer using the internal standard.

Mandatory Visualizations

Caption: Biosynthesis of this compound.

Caption: Workflow for Linoleate Isomerase Activity Assay.

Unraveling the Cellular Mechanisms of 10,12-Octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Octadecadienoic acid, a positional and geometric isomer of conjugated linoleic acid (CLA), has garnered significant attention for its potent biological activities in various cellular models. Predominantly, the trans-10, cis-12 isomer (t10,c12-CLA) has demonstrated pronounced effects on adipocytes and cancer cells, distinguishing it from its counterpart, cis-9, trans-11-CLA. This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by this compound in cellular models, offering a comprehensive resource for researchers and professionals in drug development.

Core Mechanisms of Action

The cellular effects of this compound are multifaceted, primarily revolving around the regulation of gene expression, induction of cell stress pathways, and modulation of key signaling cascades. These actions collectively influence cellular processes ranging from lipid metabolism and differentiation to cell cycle progression and apoptosis.

Regulation of Adipocyte Function

In adipocytes, t10,c12-CLA is a potent modulator of lipid metabolism and differentiation. A primary mechanism is its antagonistic effect on Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.

-

PPARγ Antagonism: t10,c12-CLA suppresses the ligand-stimulated activation of PPARγ.[1] This is associated with an increase in PPARγ and Extracellular signal-Related Kinase (ERK)1/2 phosphorylation, ultimately leading to decreased PPARγ protein levels.[1] This antagonism results in the downregulation of PPARγ target genes crucial for adipogenesis and lipid storage, such as adipocyte fatty acid-binding protein (aP2), lipoprotein lipase, and perilipin.[1][2]

-

Inhibition of Adipocyte Differentiation: By interfering with PPARγ signaling, t10,c12-CLA prevents the differentiation of preadipocytes into mature adipocytes and reduces lipid storage in existing fat cells.[2] This is evidenced by a significant decrease in markers of differentiation, including PPARγ, C/EBPα, aP2, and ADRP.

-

Induction of Inflammation: The inhibition of PPARγ activity by t10,c12-CLA is also linked to an inflammatory response in adipocytes, contributing to the overall metabolic effects observed.

Anti-Cancer Activity

This compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colon, breast, and prostate cancer cells.

-

Cell Cycle Arrest: A key anti-cancer mechanism of t10,c12-CLA is the induction of a G1 phase cell cycle arrest. This is achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21Cip1/WAF1 at both the mRNA and protein levels. Increased p21Cip1/WAF1 leads to the inhibition of CDK2 activity, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.

-

Induction of Apoptosis: t10,c12-CLA triggers apoptosis in cancer cells through multiple pathways:

-

Endoplasmic Reticulum (ER) Stress: It induces an atypical ER stress response characterized by the upregulation of the pro-apoptotic C/EBP-homologous protein (CHOP) and the cleavage of caspase-12, an ER-resident caspase. This is accompanied by morphological changes in the ER, such as lumenal dilatation. The ER stress pathway is further supported by the induced expression and splicing of X-box binding protein 1 (XBP1) mRNA and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).

-

Oxidative Stress: The apoptotic effects of t10,c12-CLA are also mediated by the induction of oxidative stress and lipid peroxidation. Antioxidants have been shown to block t10,c12-CLA-induced apoptosis.

-

AMPK Activation: In mammary tumor cells, t10,c12-CLA activates the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in its apoptotic effects. This activation appears to be downstream of G protein-coupled receptor (GPCR) signaling, involving Gαq, phospholipase C (PLC), and calcium/calmodulin-dependent protein kinase kinase (CaMKK).

-

-

Inhibition of Fatty Acid Synthase (FAS): t10,c12-CLA downregulates the expression and inhibits the enzymatic activity of fatty acid synthase (FAS), an enzyme often overexpressed in cancer cells and crucial for their proliferation.

Modulation of Immune Cell Function

-

Macrophage Polarization: this compound has been shown to promote the alternative activation of macrophages, polarizing them towards an M2 phenotype. This may contribute to its anti-inflammatory and atheroprotective effects.

Signaling Pathways

The diverse cellular effects of this compound are orchestrated by its influence on several key signaling pathways.

References

A Comprehensive Technical Guide to 10,12-Octadecadienoic Acid and Its Isomers: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Octadecadienoic acid, a conjugated linoleic acid (CLA), and its oxidized derivatives have emerged as significant bioactive lipids with profound implications for metabolic regulation and cellular signaling. This technical guide provides a comprehensive overview of the discovery, history, and research landscape of this compound and its key isomers, with a particular focus on 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA). We delve into the seminal discoveries, detail the synthetic and analytical methodologies, and present the current understanding of their biological activities, primarily as potent agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document aims to serve as an in-depth resource, consolidating quantitative data, experimental protocols, and signaling pathways to facilitate further research and drug development endeavors in this promising field.

Discovery and History

The journey into the biological significance of this compound and its derivatives began with investigations into the health-promoting properties of common dietary components. A pivotal moment in this research was the discovery of 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) in tomatoes (Solanum lycopersicum)[1]. Initial inquiries into "9,10-Octadecadienoic acid" led to the identification of 9-oxo-ODA as a scientifically documented and relevant molecule in this context[1]. This discovery was significant as it identified a natural, dietary source of a potent bioactive lipid. Researchers screening fractions of tomato extracts using a PPARα luciferase reporter assay identified a fraction that significantly increased PPARα activity[2]. Subsequent analysis using Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy definitively identified the active compound as 9-oxo-10(E),12(E)-octadecadienoic acid[2].

Further research revealed the presence of other related isomers, such as 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), particularly in processed tomato products like juice[3]. These findings highlighted that both the specific isomer and the food matrix are crucial determinants of the biological activity of these compounds. The broader family of conjugated linoleic acids (CLAs), including various positional and geometric isomers of octadecadienoic acid, has been a subject of interest for several decades due to their presence in dairy products and meat from ruminant animals and their potential health benefits.

Chemical Synthesis and Characterization

The study of this compound and its isomers necessitates pure compounds for biological assays and analytical standards. Several synthetic routes have been developed to meet this need.

A notable method for the synthesis of (Z,Z)-octadeca-10,12-dienoic acid involves the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. This is followed by stereoselective hydrogenation of the resulting enyne system and subsequent deprotection and oxidation to yield the desired acid.

Experimental Protocol: Synthesis of (Z,Z)-Octadeca-10,12-dienoic Acid

This protocol is a summary of the method described by Kellersmann et al..

Materials:

-

(Z)-1-bromohept-1-ene

-

Protected undec-10-yne-1-ol

-

Copper iodide

-

Bis(benzonitrile)dichloropalladium(II)

-

Piperidine

-

Dicyclohexylborane (B74569) solution

-

Acetic acid

-

Sodium hydroxide (B78521) solution

-

Hydrogen peroxide solution

-

Hexane

Procedure:

-

Coupling Reaction: In a dry flask, combine (Z)-1-bromohept-1-ene, copper(I) iodide, and bis(benzonitrile)dichloropalladium(II) in piperidine. Add the protected undec-10-yne-1-ol and stir at room temperature.

-

Work-up: After the reaction is complete, add a saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether. Wash the combined organic layers with dilute hydrochloric acid, saturated sodium hydrogen carbonate solution, and water.

-

Stereoselective Hydrogenation: Dissolve the purified enyne product in dry hexane. Add freshly prepared dicyclohexylborane solution at 0°C and stir at room temperature. Dilute with dry tetrahydrofuran and add acetic acid, then heat the mixture.

-

Hydrolysis and Oxidation: Cool the solution and hydrolyze with sodium hydroxide solution and hydrogen peroxide solution to yield the corresponding alcohol. The alcohol can then be oxidized to the carboxylic acid using standard procedures.

Analytical Methodologies

Accurate quantification and identification of this compound and its isomers in complex biological matrices are crucial for research. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC/TOF-MS) are the primary techniques employed.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the analysis and natural occurrence of this compound and its derivatives.

Table 1: Concentration of 9-oxo-ODA in Tomato Tissues

| Tomato Tissue | 9-oxo-ODA Concentration (μg/g of tissue weight) |

| Peel | ~0.2 |

| Sarcocarp | ~0.1 |

| Gelatinous Tissue | Not specified individually |

| Total oxo-ODAs | |

| Peel | ~0.2 |

| Sarcocarp | ~0.1 |

Note: The reported values are approximate and were determined in the 'Momotaro' tomato variety. Concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.

Table 2: Performance of HPLC Method for Hydroxyoctadecadienoic Acid Isomers

| Analyte | Linearity Range (μg/mL) | R² | LOD (μg/g) | LOQ (μg/g) | Average Recovery (%) |

| 13-Z,E-HODE | 0.5 - 20.0 | 0.9994 | 0.075 | 0.25 | 89.03 |

| 13-E,E-HODE | 0.25 - 10.0 | 0.9992 | 0.035 | 0.12 | 89.03 |

| 9-Z,E-HODE | 0.75 - 12.5 | 0.9992 | 0.090 | 0.32 | 89.33 |

| 9-E,E-HODE | 0.5 - 7.5 | 0.9996 | 0.060 | 0.20 | 87.93 |

Experimental Protocols

Materials:

-

Fresh tomato fruit

-

Liquid nitrogen

-

Lyophilizer (freeze-dryer)

-

Homogenizer

-

Extraction solvent (e.g., chloroform:methanol mixture)

-

Centrifuge (capable of 15,000 rpm and 4°C)

-

0.2-μm pore PVDF membrane filters

Procedure:

-

Separate the tomato fruit into peel, sarcocarp, and gelatinous tissue.

-

Immediately freeze the separated tissues in liquid nitrogen.

-

Lyophilize the frozen tissues.

-

Weigh 100 mg of the freeze-dried sample and homogenize it in 1 mL of the extraction solvent.

-

Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.

-

Combine the supernatants and filter through a 0.2-μm PVDF membrane filter before analysis.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Time-of-Flight Mass Spectrometer (TOF-MS)

-

Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm; 1.7 μm particle size)

UPLC Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 300 μL/min

-

Column Temperature: 40°C

-

Injection Volume: 3 μL

-

Gradient:

-

0-4 min: 30-50% B

-

4-14 min: 50-85% B

-

14-17 min: Hold at 99% B

-

17-20 min: Return to 30% B

-

MS Conditions:

-

The specific parameters for the TOF-MS (e.g., source temperature, desolvation temperature, gas flow rates) should be optimized for the specific instrument being used.

Quantification:

-

Construct a calibration curve using analytical-grade standards of 9-oxo-ODA to determine the amount of the compound in the samples.

Biological Activities and Signaling Pathways

The most well-documented biological activity of this compound derivatives, particularly 9-oxo-ODA and 13-oxo-ODA, is their function as potent agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor and transcription factor that plays a critical role in the regulation of lipid and glucose metabolism.

Activation of PPARα by these compounds leads to the upregulation of genes involved in fatty acid oxidation, which can result in a decrease in triglyceride accumulation in hepatocytes. This mechanism suggests a potential therapeutic role for these molecules in metabolic disorders such as dyslipidemia and hepatic steatosis. In vitro luciferase assays have shown that 13-oxo-ODA is a more potent PPARα activator than 9-oxo-ODA and conjugated linoleic acid (CLA).

Beyond PPARα activation, isomers of octadecadienoic acid have been implicated in other biological processes, including anti-inflammatory effects and roles in cancer. For instance, some isomers have been shown to induce apoptosis in certain cancer cell lines.

Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

10,12-Octadecadienoic Acid: A Key Signaling Molecule in Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 10,12-Octadecadienoic acid, a conjugated linoleic acid (CLA) isomer, has emerged as a significant signaling molecule with profound effects on various metabolic pathways. Predominantly known for its impact on lipid metabolism and adipogenesis, this fatty acid and its derivatives are gaining attention in the scientific community for their therapeutic potential in metabolic disorders. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, detailed experimental protocols for studying its effects, and a summary of quantitative data to facilitate further research and drug development.

Core Signaling Pathways

This compound exerts its biological functions primarily through the modulation of key nuclear receptors and signaling cascades, including Peroxisome Proliferator-Activated Receptor Alpha (PPARα), inhibition of adipogenesis, activation of AMP-Activated Protein Kinase (AMPK), and modulation of the NF-κB inflammatory pathway.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This compound and its oxidized derivatives, such as 9-oxo-10(E),12(E)-octadecadienoic acid, are potent agonists of PPARα, a master regulator of lipid metabolism.[1][2][3][4][5] Activation of PPARα in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACOX), thereby increasing the breakdown of fatty acids and reducing triglyceride accumulation.

References

- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 4. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Isomer-Specific Role of 10,12-Octadecadienoic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. Among these, the trans-10, cis-12 (10,12-CLA) isomer has garnered significant scientific interest due to its potent effects on lipid metabolism, distinct from other CLA isomers like cis-9, trans-11 (9,11-CLA). This technical guide provides an in-depth overview of the role of 10,12-octadecadienoic acid in modulating lipid metabolism, with a focus on its molecular mechanisms, experimental validation, and implications for research and development.

Core Mechanisms of Action

This compound exerts its influence on lipid metabolism through a multi-faceted approach, primarily impacting adipocytes. The core effects include a reduction in lipid storage, an increase in fatty acid catabolism, and alterations in the expression of key regulatory genes.

Inhibition of Lipogenesis and Adipogenesis

A primary mechanism by which 10,12-CLA reduces fat accumulation is through the downregulation of key transcription factors that govern adipogenesis and lipogenesis.[1][2] Studies have consistently shown that 10,12-CLA suppresses the expression and/or activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipocyte differentiation.[2][3][4] This leads to a decreased expression of PPARγ target genes involved in lipid uptake and storage.

Furthermore, 10,12-CLA has been shown to reduce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for genes involved in fatty acid and triglyceride synthesis. This results in the decreased expression of lipogenic enzymes such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1).

Enhancement of Fatty Acid Oxidation and Lipolysis

In addition to inhibiting fat storage, 10,12-CLA actively promotes the breakdown of lipids. It has been demonstrated to increase fatty acid oxidation in various cell types. This effect is partly mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), leading to a decrease in malonyl-CoA levels and subsequent relief of the inhibition on Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid import and oxidation.

Several studies have also reported that 10,12-CLA stimulates lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol (B35011).

Signaling Pathways

The metabolic effects of this compound are orchestrated through specific signaling pathways. Two key pathways that have been identified are the GPR40 and AMPK signaling cascades.

Recent evidence suggests that G protein-coupled receptor 40 (GPR40) acts as a receptor for 10,12-CLA. Activation of GPR40 by 10,12-CLA can initiate downstream signaling cascades involving Gq proteins, phospholipase C (PLC), and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can lead to intracellular calcium mobilization and activation of protein kinase C (PKC) and the ERK1/2 pathway, ultimately influencing gene expression related to lipid metabolism.

The activation of AMPK by 10,12-CLA represents a critical node in its mechanism of action. This activation leads to the phosphorylation and inhibition of ACC, reducing the synthesis of malonyl-CoA, a key inhibitor of CPT1. The disinhibition of CPT1 facilitates the transport of fatty acids into the mitochondria for β-oxidation. Additionally, activated AMPK can suppress the expression of SREBP-1c, further contributing to the reduction in lipogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of lipid metabolism as reported in various studies.

Table 1: Effects of this compound on Gene Expression

| Gene | Cell/Tissue Type | Treatment Concentration | Fold Change vs. Control | Reference |

| SREBP-1c | Female FVB mice gonadal fat | 0.2% of diet | ~0.5 | |

| SREBP-1c | Female FVB mice gonadal fat | 0.5% of diet | ~0.25 | |

| FAS | Female FVB mice gonadal fat | 0.2% of diet | ~0.6 | |

| FAS | Female FVB mice gonadal fat | 0.5% of diet | ~0.25 | |

| SCD-1 | Human adipocytes | 30 µM | ~0.4 (mRNA) | |

| LXRα | Human adipocytes | 30 µM | ~0.5 (mRNA) | |

| PPARγ | Human preadipocytes | 30 µM | Decreased | |

| FASN | Goat mammary epithelial cells | 100 µM | 0.42 ± 0.08 |

Table 2: Effects of this compound on Lipid Accumulation and Catabolism

| Parameter | Cell/Tissue Type | Treatment Concentration | Effect | Reference |

| Triglyceride Content | 3T3-L1 adipocytes | 250 µM | Decreased | |

| Lipid Droplet Number | Goat mammary epithelial cells | 100 µM | 2.8 ± 0.4-fold increase | |

| Total Droplet Area | Goat mammary epithelial cells | 100 µM | 3.2 ± 0.5-fold increase | |

| Fatty Acid Oxidation | 3T3-L1 adipocytes | 250 µM | Increased | |

| Fatty Acid Oxidation | 3T3-L1 preadipocytes | 50 µM | ~55% increase | |

| Basal Lipolysis | 3T3-L1 adipocytes | 250 µM | Increased |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experiments used to investigate the effects of this compound.

Protocol 1: 3T3-L1 Preadipocyte Differentiation and Treatment

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes and their subsequent treatment with 10,12-CLA.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS) and Calf Serum (CS)

-

Penicillin-Streptomycin

-

Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

This compound

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding and Growth: Culture 3T3-L1 preadipocytes in DMEM with 10% CS and antibiotics until they reach confluence.

-

Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium containing DMEM, 10% FBS, insulin, dexamethasone, and IBMX.

-

Maturation: After 48 hours (Day 2), switch to a medium containing DMEM, 10% FBS, and insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.

-

Treatment: Introduce 10,12-CLA at the desired concentration and for the specified duration during or after differentiation, depending on the experimental question.

-

Analysis: Harvest cells at the end of the treatment period for downstream analyses such as lipid staining (Oil Red O), gene expression analysis (qPCR), or protein analysis (Western blot).

Protocol 2: Fatty Acid Oxidation Assay

This assay measures the rate at which cells oxidize fatty acids to CO2.

Materials:

-

Differentiated adipocytes in culture plates

-

[1-14C]-labeled fatty acid (e.g., oleic acid) complexed to BSA

-

Assay medium (e.g., DMEM with low glucose and carnitine)

-

Scintillation vials and fluid

-

CO2 trapping solution (e.g., NaOH)

Procedure:

-

Pre-incubation: Wash the differentiated adipocytes with PBS and pre-incubate in assay medium.

-

Initiation of Assay: Replace the medium with assay medium containing the [14C]-labeled fatty acid substrate and the test compound (10,12-CLA or vehicle).

-

CO2 Trapping: Seal the wells and incubate for a defined period (e.g., 2-4 hours). Capture the released 14CO2 using a trapping agent.

-

Measurement: Transfer the trapping agent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalization: Normalize the results to the total protein content of the cells in each well.

Protocol 3: Lipolysis Assay

This assay quantifies the release of glycerol and free fatty acids from adipocytes.

Materials:

-

Differentiated adipocytes in culture plates

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA)

-

Isoproterenol (as a positive control for stimulated lipolysis)

-

Glycerol and Free Fatty Acid quantification kits

Procedure:

-

Wash and Pre-incubation: Wash the cells with PBS and pre-incubate in assay buffer.

-

Treatment: Replace the buffer with fresh assay buffer containing 10,12-CLA or vehicle, with or without a lipolytic agent like isoproterenol.

-

Sample Collection: Incubate for a specific time and collect the assay buffer.

-

Quantification: Measure the concentration of glycerol and free fatty acids in the collected buffer using commercially available colorimetric or fluorometric kits.

-

Normalization: Normalize the results to the total protein or DNA content of the cells.

Conclusion and Future Directions

This compound is a potent modulator of lipid metabolism, primarily acting on adipocytes to reduce lipid storage and enhance fatty acid catabolism. Its isomer-specific effects are mediated through the regulation of key transcription factors and signaling pathways, including PPARγ, SREBP-1c, GPR40, and AMPK. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced mechanisms of 10,12-CLA action.

Future research should focus on further elucidating the upstream signaling events that connect 10,12-CLA to the activation of AMPK and the regulation of GPR40 in different cell types. Understanding the potential for off-target effects and the long-term consequences of modulating these pathways will be crucial for translating the basic science of this compound into potential therapeutic applications for metabolic disorders. The development of more specific agonists and antagonists for the involved receptors will be instrumental in these endeavors.

References

- 1. Trans-10, cis-12 Conjugated Linoleic Acid Decreases de novo Lipid Synthesis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptor gamma (PPARγ) agonist fails to overcome trans-10, cis-12 conjugated linoleic acid (CLA) inhibition of milk fat in dairy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Stereoselective Synthesis of (10E,12Z)-Octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the stereoselective synthesis of (10E,12Z)-octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA). The biological activities of CLA isomers are of significant interest in nutritional science and drug development, with the (10E,12Z) isomer showing distinct effects on lipid metabolism and body composition. This protocol outlines a multi-step chemical synthesis designed to yield the target molecule with high stereochemical purity.

The synthetic strategy is based on the construction of the C18 fatty acid backbone through the coupling of two smaller, functionalized fragments. This approach allows for precise control over the geometry of the conjugated double bonds, which is crucial for studying the specific biological functions of the (10E,12Z) isomer. The key transformations in this synthesis include a Sonogashira coupling to form a carbon-carbon bond between an sp- and sp2-hybridized carbon, followed by a stereoselective reduction of the resulting enyne to establish the Z-configured double bond.

The protocol is intended for researchers with a strong background in organic synthesis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous and inert atmosphere techniques are required for several steps to prevent the decomposition of sensitive reagents and intermediates.

Experimental Protocol

The synthesis of (10E,12Z)-octadecadienoic acid is accomplished through a four-stage process:

-

Stage 1: Synthesis of the C10 alkynoic acid fragment: Methyl dec-9-ynoate.

-

Stage 2: Synthesis of the C8 vinyl halide fragment: (Z)-1-bromo-1-heptene.

-

Stage 3: Sonogashira coupling of the two fragments followed by stereoselective reduction to form the methyl ester of the target fatty acid.

-

Stage 4: Hydrolysis of the methyl ester to yield the final product, (10E,12Z)-octadecadienoic acid.

Stage 1: Synthesis of Methyl dec-9-ynoate

This stage involves the synthesis of a ten-carbon chain with a terminal alkyne and a methyl ester group.

Materials:

-

9-Decenoic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous methanol (B129727)

-

Anhydrous pyridine (B92270)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Apparatus for reactions under inert atmosphere

Procedure:

-

Acid Chloride Formation: To a solution of 9-decenoic acid (1.0 eq) in anhydrous DCM under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude dec-9-enoyl chloride.

-

Esterification: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. Anhydrous methanol (1.5 eq) and anhydrous pyridine (1.5 eq) are added sequentially. The reaction is stirred at room temperature for 4 hours.

-

Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude methyl dec-9-enoate (B1236301) is then purified by column chromatography on silica (B1680970) gel.

Stage 2: Synthesis of (Z)-1-bromo-1-heptene

This stage focuses on the preparation of the eight-carbon vinyl bromide with a Z-configured double bond.

Materials:

-

Catecholborane

-

Bromine

-

Sodium methoxide (B1231860)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous methanol

-

Apparatus for reactions under inert atmosphere

Procedure:

-

Hydroboration: To a solution of 1-heptyne (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add catecholborane (1.1 eq) dropwise. The reaction is stirred at room temperature for 4 hours.

-

Bromination: The reaction mixture is cooled to -78 °C, and a solution of bromine (1.1 eq) in cold methanol is added. The mixture is stirred for 30 minutes.

-

Elimination and Purification: A solution of sodium methoxide (3.0 eq) in methanol is added at -78 °C, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with pentane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed. The crude (Z)-1-bromo-1-heptene is purified by distillation.

Stage 3: Synthesis of Methyl (10E,12Z)-octadecadienoate

This stage involves the coupling of the two synthesized fragments and the stereoselective formation of the conjugated diene system.

Materials:

-

Methyl dec-9-ynoate

-

(Z)-1-bromo-1-heptene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (B128534) (TEA)

-

Anhydrous toluene (B28343)

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Celite

Procedure:

-

Sonogashira Coupling: In a flame-dried flask under an argon atmosphere, dissolve methyl dec-9-ynoate (1.0 eq), (Z)-1-bromo-1-heptene (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq) in a mixture of anhydrous toluene and TEA. The reaction is heated to 60 °C and stirred for 12 hours.

-

Work-up: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield methyl octadeca-10-en-12-ynoate.

-

Lindlar Reduction: The purified enyne (1.0 eq) is dissolved in ethyl acetate. Lindlar's catalyst (5% by weight) and a few drops of quinoline are added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously under a hydrogen atmosphere (balloon) until the starting material is consumed (monitored by TLC).

-

Purification: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel (impregnated with silver nitrate (B79036) for enhanced separation of isomers if necessary) to give pure methyl (10E,12Z)-octadecadienoate.

Stage 4: Hydrolysis to (10E,12Z)-octadecadienoic acid

The final step is the conversion of the methyl ester to the free carboxylic acid.

Materials:

-

Methyl (10E,12Z)-octadecadienoate

-

Methanol

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (1 M HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Saponification: The methyl ester (1.0 eq) is dissolved in methanol, and a solution of KOH (3.0 eq) in water is added. The mixture is stirred at room temperature for 6 hours.

-

Acidification and Extraction: The methanol is removed under reduced pressure. The aqueous residue is cooled to 0 °C and acidified with 1 M HCl to pH ~2. The aqueous layer is extracted with diethyl ether.

-

Final Work-up: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (10E,12Z)-octadecadienoic acid as a solid or oil.

Data Presentation

| Step No. | Reactant | Molar Mass ( g/mol ) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 9-Decenoic acid | 170.25 | 1.0 | - | - | - |

| 2 | 1-Heptyne | 96.19 | 1.0 | - | - | - |

| 3a | Methyl dec-9-ynoate | 182.28 | 1.0 | - | - | - |

| 3b | Methyl octadeca-10-en-12-ynoate | 292.46 | - | - | - | 75 |

| 3c | Methyl (10E,12Z)-octadecadienoate | 294.47 | - | - | - | 85 |

| 4 | (10E,12Z)-octadecadienoic acid | 280.45 | - | - | - | 95 |

Note: Theoretical and actual yields are dependent on the starting scale of the reaction and should be calculated accordingly. The percent yields are representative values from the literature for similar transformations.

Visualization

Application Note: GC-MS Method for the Quantification of 10,12-Octadecadienoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

10,12-Octadecadienoic acid, a positional and geometric isomer of conjugated linoleic acid (CLA), has garnered significant interest in various research fields due to its potential biological activities. Accurate and reliable quantification of this specific isomer in various matrices is crucial for understanding its metabolic fate, efficacy, and potential therapeutic applications. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for fatty acid analysis. The method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of this compound.

Lipid Extraction

This protocol is a general procedure and may need optimization based on the specific sample matrix.

Materials:

-

Sample (e.g., plasma, tissue homogenate, food product)

-

Internal Standard (e.g., Heptadecanoic acid)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of the sample in a glass centrifuge tube, add a known amount of the internal standard.

-

Add 2 mL of methanol and vortex for 1 minute.

-

Add 1 mL of chloroform and vortex for 1 minute.

-

Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution, and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer (chloroform) using a Pasteur pipette and transfer it to a clean tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxyl group of the fatty acid needs to be derivatized to a more volatile ester form. Methylation is the most common derivatization for fatty acids.

Materials:

-

Dried lipid extract

-

0.5 M Sodium methoxide (B1231860) in methanol

-

14% Boron trifluoride (BF₃) in methanol[1]

-

n-Hexane

-

Saturated NaCl solution

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.[2]

-

Cool the tube to room temperature and add 1 mL of 14% BF₃ in methanol.[1]

-

Cap the tube and heat at 100°C for 5 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 1000 rpm for 5 minutes.

-

The upper hexane (B92381) layer containing the FAMEs is collected and transferred to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of CLA isomers. Instrument parameters should be optimized for the specific instrumentation used.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column: A high-polarity column such as CP-Sil 88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or a similar cyanopropyl siloxane stationary phase is recommended for good separation of CLA isomers.

GC Conditions:

-

Injector Temperature: 250°C

-

Split Ratio: 1:50

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Isothermal at 190°C or a temperature gradient program may be used for better separation. For example, start at 60°C for 1 min, then ramp to 170°C at 20°C/min and hold for 50 min.

-

Injection Volume: 1 µL

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500

-

Quantification: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity. Characteristic ions for the methyl ester of this compound should be monitored.

Data Presentation

The following table summarizes quantitative data for the analysis of conjugated linoleic acid isomers using GC-based methods. Note that specific performance characteristics can vary depending on the matrix, instrumentation, and protocol used.

| Parameter | Reported Value | Source |

| Recovery | 88.01% - 89.76% | |

| Repeatability (CV%) | 4.62% for c9,t11-CLA to 8.19% for t9,t11-CLA | |

| Linearity (R²) | Generally >0.99 for FAMEs | |

| Limit of Detection (LOD) | Low ng to pg range on-column for FAMEs | |

| Limit of Quantitation (LOQ) | ng to pg range on-column for FAMEs |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS quantification of this compound.

Caption: General experimental workflow for the GC-MS quantification of this compound.

Logical Relationship of Analytical Challenges

This diagram outlines the interrelationship of common challenges that can lead to inaccurate quantification of conjugated fatty acids like this compound.

Caption: Interrelationship of common challenges leading to inaccurate quantification.

References

Application Notes and Protocols for the HPLC Analysis of 10,12-Octadecadienoic Acid Isomers in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Octadecadienoic acid, a positional isomer of conjugated linoleic acid (CLA), has garnered significant scientific interest due to its diverse biological activities. This isomer, particularly the trans-10, cis-12 configuration, has been shown to influence lipid metabolism, adiposity, and inflammatory responses. Its potential as a therapeutic agent and its role in various physiological and pathological processes necessitate accurate and robust analytical methods for its quantification in complex biological matrices. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, provides a powerful tool for the selective and sensitive analysis of this compound and its geometric isomers.

These application notes provide detailed protocols for the extraction and HPLC analysis of this compound isomers from various biological samples, including plasma, tissues, and milk. Additionally, this document summarizes available quantitative data and explores the well-established role of these isomers in activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway.

Quantitative Data Summary

The concentration of this compound isomers in biological samples can vary significantly depending on dietary intake, species, and tissue type. The following tables summarize quantitative data from various studies.

Table 1: Concentration of trans-10, cis-12-Octadecadienoic Acid in Human Plasma/Serum Following Supplementation

| Subject Population | Supplementation Dose | Duration | Plasma/Serum Concentration | Reference |

| Healthy Men | 0.63, 1.26, and 2.52 g/d of trans-10, cis-12 CLA | 8 weeks for each dose | Increased plasma triacylglycerol and LDL-cholesterol concentrations in a dose-dependent manner. Specific concentrations of the isomer in plasma were not detailed. | [1] |

| Obese Men with Metabolic Syndrome | 3.4 g/day of purified t10,c12 CLA | Not specified | Isomer-specific insulin (B600854) resistance was observed. Specific plasma concentrations were not provided. |

Table 2: Concentration of this compound Isomers in Animal Tissues

| Animal Model | Tissue | Dietary Intervention | Isomer Concentration | Reference |

| Conventional Rats | Liver, Lung, Kidney, Skeletal Muscle, Adipose Tissue | 5% free linoleic acid | CLA concentrations (major isomers cis-9, trans-11 and trans-9, cis-11) were 5-10 times higher than controls. Specific data for 10,12-isomer not provided. | [2] |

| Mice | White and Brown Adipose Tissue | 0.1% trans-10, cis-12 CLA in a low-fat diet | Decreased adipose tissue mass. Specific tissue concentrations of the isomer were not reported. | [3] |

| Mice | Gonadal Fat | 0.1%, 0.2%, or 0.5% of dietary 10,12-CLA | Dose-dependent reduction in gonadal fat mass. Plasma trans-10, cis-12 CLA concentration increased by 0.3 percentage points of total fatty acids with CLA supplementation. | [4] |

| Ldlr-/- Mice | Perivascular Adipose Tissue | 1% of lard replaced by 10,12 CLA | Reduced atherosclerosis. Specific tissue concentrations were not provided. | [5] |

| Rats and Mice | Liver and Muscle | Standard Diet | Comparative analysis of various fatty acids, but specific data for this compound is not detailed. |

Table 3: Concentration of this compound Isomers in Milk

| Species | Diet | Isomer Concentration (as % of total fatty acids or mg/g of fat) | Reference |

| Dairy Cows | Grass hay-based vs. Maize silage-based | CLA content varied monthly, with grass-hay based diets generally yielding higher concentrations. Specific isomer data not detailed. | |

| Dairy Cows (Mafriwal vs. Jersey) | Pasture grazing with concentrate | trans-10, cis-12 CLA levels were not significantly different between the two breeds. | |

| Dairy Cows | Low vs. High concentrate with grazing | The proportion of total CLA isomers was 0.91% and 1.66% in the milk from cows on high and low concentrate diets, respectively. |

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and HPLC analysis of this compound isomers from biological samples.

Protocol 1: Extraction of Fatty Acids from Plasma/Serum

This protocol is a common method for the extraction of total fatty acids from plasma or serum for subsequent analysis.

Materials:

-

Plasma or serum sample

-

Internal standard (e.g., a non-naturally occurring odd-chain fatty acid or a deuterated analog of the analyte)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 1 mL of plasma or serum, add a known amount of internal standard.

-

Add 2 mL of methanol and vortex thoroughly for 1 minute to precipitate proteins.

-

Add 1 mL of chloroform, vortex for 1 minute.

-

Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution, vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., mobile phase) for HPLC analysis.

Protocol 2: Extraction of Fatty Acids from Tissues

This protocol is based on the widely used Folch method for lipid extraction from tissues.

Materials:

-

Tissue sample (e.g., liver, adipose, muscle)

-

Internal standard

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Weigh approximately 100-200 mg of the frozen tissue sample.

-

Add a known amount of internal standard.

-

Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) solution.

-

Homogenize the tissue until a uniform consistency is achieved.

-

Vortex the homogenate for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Collect the lower chloroform phase.

-

Wash the upper phase and the protein interface with a small volume of the chloroform:methanol mixture and combine the lower phases.

-

Evaporate the combined chloroform extracts to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 3: Saponification and Fatty Acid Methylation (for GC analysis or as a cleanup step)

For some applications, particularly Gas Chromatography (GC), derivatization to fatty acid methyl esters (FAMEs) is required. This can also serve as a cleanup step to isolate free fatty acids.

Materials:

-

Lipid extract

-

0.5 M KOH in methanol

-

14% Boron trifluoride (BF3) in methanol

-

Saturated NaCl solution

Procedure:

-

Dissolve the dried lipid extract in a small volume of toluene.

-

Add 2 mL of 0.5 M methanolic KOH.

-

Heat at 100°C for 5-10 minutes.

-

Cool and add 2 mL of 14% BF3 in methanol.

-

Heat again at 100°C for 5 minutes.

-

Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for analysis.

Protocol 4: HPLC Analysis of this compound Isomers

This protocol describes a reversed-phase HPLC method suitable for the separation and quantification of this compound isomers.

Instrumentation:

-

HPLC system with a UV or PDA detector, or coupled to a Mass Spectrometer.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% formic acid or acetic acid

-

Gradient: A typical gradient could be starting from 70% A, increasing to 100% A over 20-30 minutes. The exact gradient should be optimized for the specific isomers of interest and the column used.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detection: UV detection at 234 nm (for conjugated dienes) or MS detection in negative ion mode. For MS, the precursor ion for [M-H]⁻ of octadecadienoic acid is m/z 279.2.

-

Injection Volume: 10-20 µL

Quantification:

-

A calibration curve is constructed by injecting known concentrations of authentic this compound isomer standards.

-

The concentration of the analyte in the biological sample is determined by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

PPARα Signaling Pathway

This compound isomers, particularly the 9-oxo derivative, are known to be potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This nuclear receptor plays a critical role in the regulation of lipid metabolism.

Caption: Activation of the PPARα signaling pathway by this compound isomers.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound isomers in biological samples.

Caption: General experimental workflow for HPLC analysis of this compound.

References

- 1. Opposing effects of cis-9,trans-11 and trans-10,cis-12 conjugated linoleic acid on blood lipids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]